5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions The initial step often includes the bromination of 1,3-dimethylpyrazole to form 4-bromo-1,3-dimethyl-1H-pyrazole This intermediate is then reacted with ethyl hydrazinecarboxylate under specific conditions to form the triazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K₂CO₃) and are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]MORPHOLINE
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (1H-pyrazol-4-yl)methanol
- (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
Uniqueness
5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both pyrazole and triazole rings, along with the hydrosulfide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H12BrN5S |
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Molecular Weight |
302.20 g/mol |
IUPAC Name |
3-(4-bromo-2,5-dimethylpyrazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H12BrN5S/c1-4-15-8(11-12-9(15)16)7-6(10)5(2)13-14(7)3/h4H2,1-3H3,(H,12,16) |
InChI Key |
LHDCLMLYBRQHGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(C(=NN2C)C)Br |
Origin of Product |
United States |
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